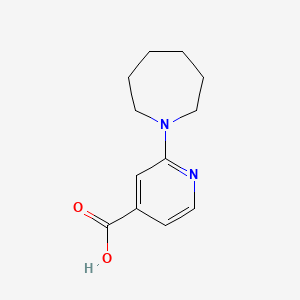

Acide 2-(pipéridin-1-yl)pyrimidine-4-carboxylique

Vue d'ensemble

Description

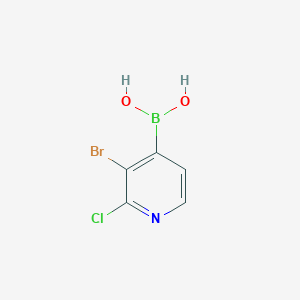

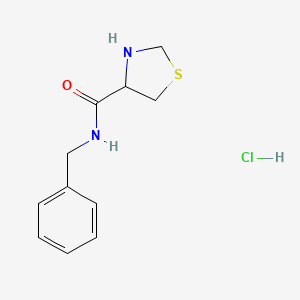

2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Piperidin-1-yl)pyrimidine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse de dérivés de pipéridine biologiquement actifs

Les dérivés de pipéridine sont essentiels dans la conception de médicaments, servant de blocs de construction clés pour divers produits pharmaceutiques. La synthèse de ces dérivés, y compris celui en question, implique souvent des réactions intra- et intermoléculaires complexes. Ces composés sont présents dans plus de vingt classes de produits pharmaceutiques, ce qui indique leur large utilité en chimie médicinale .

Développement d'agents anticancéreux

Les moitiés de pipéridine sont intégrales dans la structure de nombreux médicaments anticancéreux. Elles peuvent induire l'apoptose dans les cellules cancéreuses en modulant la libération d'espèces réactives de l'oxygène (ROS) et en affectant les voies mitochondriales. Cela les rend précieux pour la recherche de nouvelles thérapies anticancéreuses .

Applications antimicrobiennes et antifongiques

Le cadre structurel des dérivés de pipéridine, y compris « l'acide 2-(pipéridin-1-yl)pyrimidine-4-carboxylique », leur permet d'interagir avec les parois cellulaires microbiennes et d'inhiber la croissance. Cette propriété est exploitée dans le développement de nouveaux agents antimicrobiens et antifongiques .

Recherche neuropharmacologique

Les dérivés de pipéridine sont utilisés dans la synthèse de composés présentant des applications neuropharmacologiques potentielles. Ils sont étudiés pour leurs effets sur les voies neurologiques et pourraient conduire à des traitements de pathologies telles que la maladie d'Alzheimer et d'autres troubles cognitifs .

Développement de médicaments cardiovasculaires

Le noyau de pipéridine est exploré pour son rôle dans les médicaments cardiovasculaires. Ses dérivés peuvent agir comme vasodilatateurs ou influencer la régulation de la pression artérielle, contribuant à la recherche sur l'hypertension et d'autres pathologies cardiovasculaires .

Recherche analgésique et anti-inflammatoire

En raison de leur interaction avec les récepteurs de la douleur et les voies inflammatoires, les dérivés de pipéridine sont étudiés pour leur potentiel analgésique et anti-inflammatoire. Ces recherches pourraient conduire à de nouvelles solutions pour la gestion de la douleur .

Dégradation ciblée des protéines

« L'this compound » peut servir de relieur rigide dans le développement de chimères de ciblage de la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe de thérapeutiques qui ciblent des protéines spécifiques pour la dégradation, offrant une approche novatrice pour traiter les maladies .

Propriétés antioxydantes

Les dérivés de pipéridine présentent des propriétés antioxydantes, qui sont précieuses dans l'étude des maladies liées au stress oxydatif. Ils peuvent piéger les radicaux libres, fournissant une base pour la recherche d'agents protecteurs contre les dommages oxydatifs .

Analyse Biochimique

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperidine derivative and the biomolecules it interacts with .

Cellular Effects

Some piperidine derivatives have been found to have effects on various types of cells and cellular processes . For example, some piperidine derivatives have been found to inhibit the proliferation of cancer cells .

Molecular Mechanism

It is known that piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of some piperidine derivatives can change over time in laboratory settings .

Dosage Effects in Animal Models

It is known that the effects of some piperidine derivatives can vary with different dosages in animal models .

Metabolic Pathways

It is known that piperidine derivatives can be involved in various metabolic pathways, interacting with various enzymes and cofactors .

Transport and Distribution

It is known that some piperidine derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that some piperidine derivatives can be directed to specific compartments or organelles within cells .

Propriétés

IUPAC Name |

2-piperidin-1-ylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-9(15)8-4-5-11-10(12-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPFZKSXFLHCIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-(4-chlorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1519873.png)

![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)